(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine
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Overview
Description
(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Mechanism of Action
In the field of molecular electronics, it has been theoretically demonstrated that when linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-amino ketones with diazo pyruvates under mild conditions, catalyzed by ruthenium chloride. This tandem N-H insertion and cyclization sequence efficiently produces the desired oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, which can be further functionalized for specific applications.
Scientific Research Applications
(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler heterocyclic compound with similar structural features but different reactivity and stability.
1,3-Oxazine: Another isomeric form with distinct chemical properties and applications.
Octahydro-2H-benzo[b][1,4]oxazine: A related compound with a benzene ring fused to the oxazine ring, offering different electronic properties.
Uniqueness
(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific ring fusion and stereochemistry, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVZQOUKDWLMFU-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1OCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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